2-Nonenoic acid gamma-lactone
CAS No.: 21963-26-8
Cat. No.: VC3834388
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21963-26-8 |
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Molecular Formula | C9H14O2 |
Molecular Weight | 154.21 g/mol |
IUPAC Name | 2-pentyl-2H-furan-5-one |
Standard InChI | InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h6-8H,2-5H2,1H3 |
Standard InChI Key | MXZSZHJBUODOJK-UHFFFAOYSA-N |
SMILES | CCCCCC1C=CC(=O)O1 |
Canonical SMILES | CCCCCC1C=CC(=O)O1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Nonenoic acid gamma-lactone (IUPAC name: 5-pentyl-2,5-dihydrofuran-2-one) features a gamma-lactone ring system, where the ester functional group bridges the C2 and C5 positions of a dihydrofuran scaffold. The pentyl substituent at the C5 position contributes to its hydrophobic character . Key structural attributes include:
The planar geometry of the lactone ring, confirmed by X-ray crystallography in related butenolides, facilitates π-orbital interactions that influence its reactivity and flavor-enhancing capabilities .
Synthesis and Production Methods
Cyclization of 2-Nonenoic Acid
The primary industrial synthesis involves acid-catalyzed cyclization of 2-nonenoic acid. In a representative protocol:
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Reactant Preparation: 2-Nonenoic acid is synthesized via condensation of heptanal with malonic acid under basic conditions.
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Lactonization: Concentrated sulfuric acid (80–85%) induces intramolecular esterification at 170°C, forming the gamma-lactone ring.
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Purification: Distillation under reduced pressure (123–128°C at 800 Pa) yields the final product with >95% purity .
Alternative routes employ HY zeolite catalysts to improve reaction efficiency, achieving yields of 75–80% while minimizing byproduct formation .
Industrial Applications and Functional Properties
Flavor and Fragrance Industry
2-Nonenoic acid gamma-lactone serves as a niche flavoring agent, imparting minty and fruity undertones at concentrations of 3–55 mg/kg in food products . Comparative analysis with structurally similar lactones reveals its unique aroma profile:
Lactone Type | Aroma Notes | Threshold (ppm) |
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2-Nonenoic γ-lactone | Mint, green apple | 0.002–0.005 |
γ-Nonalactone (CAS 104-61-0) | Coconut, peach | 0.001 |
δ-Decalactone | Creamy, dairy-like | 0.0005 |
Despite its potential, market adoption remains limited compared to γ-nonalactone due to higher production costs and narrower regulatory approvals .
Research Gaps and Future Directions
Underexplored Applications
Emerging studies propose novel uses in:
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Green Chemistry: As a biosolvent for lipid extraction, leveraging its non-polar solubility profile.
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Polymer Science: Ring-opening polymerization to create biodegradable polyesters with tunable thermal properties.
Critical research needs include:
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Metabolic Pathway Analysis: Clarifying human absorption and excretion mechanisms.
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Ecotoxicity Profiling: Assessing environmental persistence in aquatic systems.
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Synthetic Biology: Engineering microbial strains (e.g., Yarrowia lipolytica) for sustainable biosynthesis.
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